![molecular formula C14H18N2S B14326425 Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- CAS No. 97172-46-8](/img/structure/B14326425.png)
Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in pharmaceuticals, materials science, and organic synthesis. The presence of the piperidinylmethyl group enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the aryne reaction with alkynyl sulfides, which allows for the formation of the benzothiophene scaffold . The reaction conditions often involve the use of o-silylaryl triflates and alkynyl sulfides in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Aplicaciones Científicas De Investigación
Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene: A simpler structure without the piperidinylmethyl group.
Thiophene: A related heterocycle with a sulfur atom in a five-membered ring.
Benzothiazole: Contains both sulfur and nitrogen atoms but in a different arrangement.
Uniqueness
The presence of the piperidinylmethyl group in Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)- enhances its chemical reactivity and potential biological activity compared to simpler benzothiophene derivatives. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
97172-46-8 |
|---|---|
Fórmula molecular |
C14H18N2S |
Peso molecular |
246.37 g/mol |
Nombre IUPAC |
2-(piperidin-1-ylmethyl)-1-benzothiophen-5-amine |
InChI |
InChI=1S/C14H18N2S/c15-12-4-5-14-11(8-12)9-13(17-14)10-16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7,10,15H2 |
Clave InChI |
NITRGJVFBJCZRU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=CC3=C(S2)C=CC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


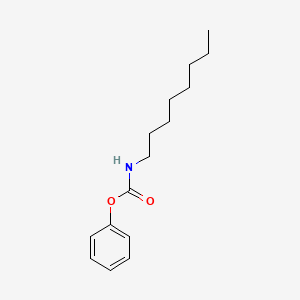
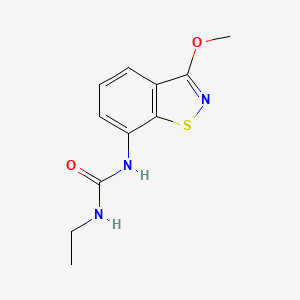
![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
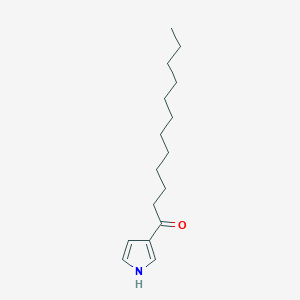
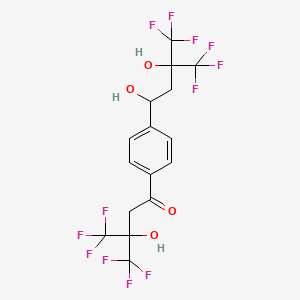

![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
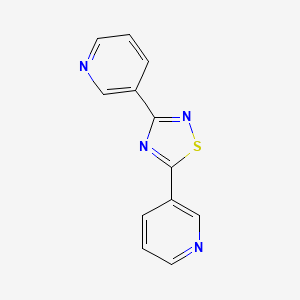
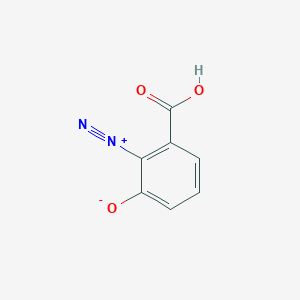
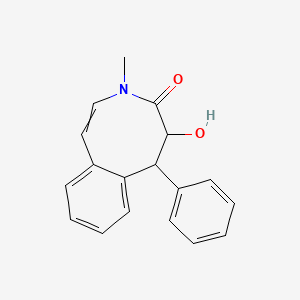
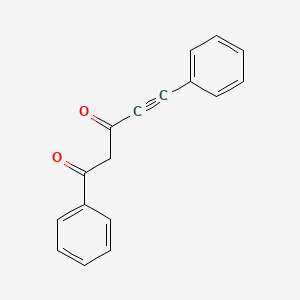
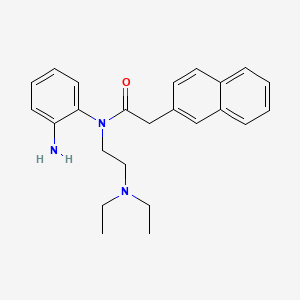
![[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene](/img/structure/B14326414.png)
![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)
